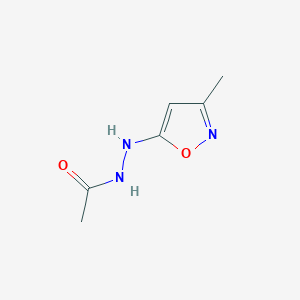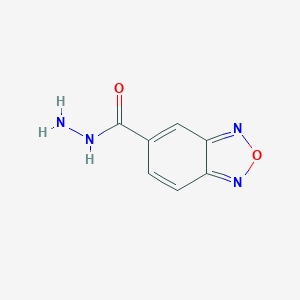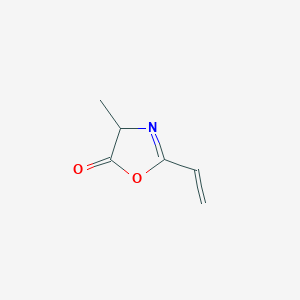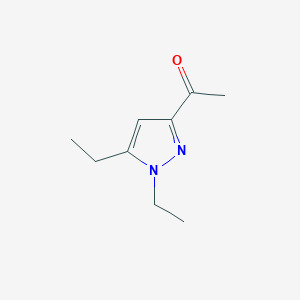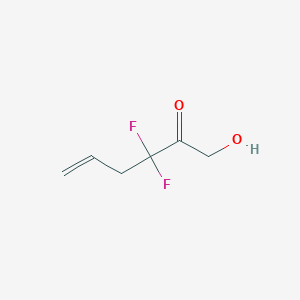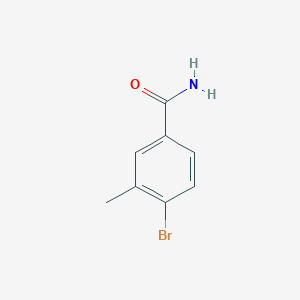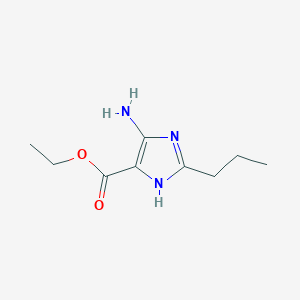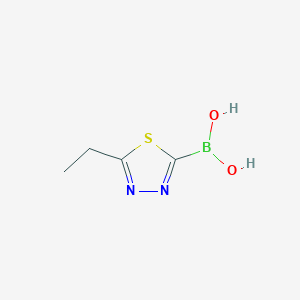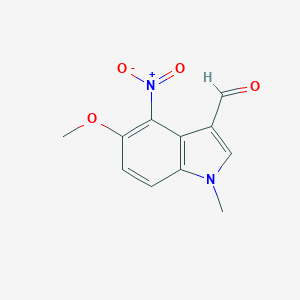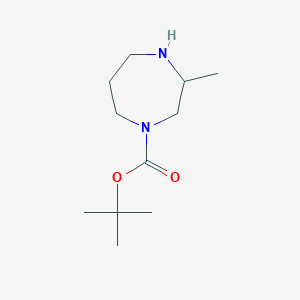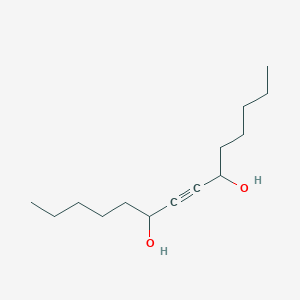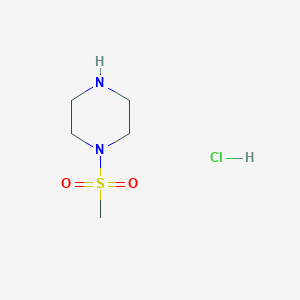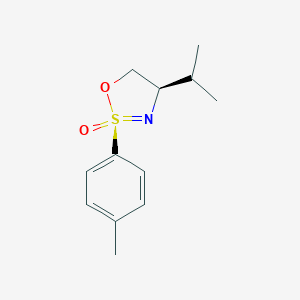![molecular formula C27H40F3O3P2RhS- B061116 1,2-ビス[(2R,5R)-2,5-ジメチルホスホラノ]ベンゼン(シクロオクタジエン)ロジウム(I) トリフルオロメタンスルホナート CAS No. 187682-63-9](/img/structure/B61116.png)
1,2-ビス[(2R,5R)-2,5-ジメチルホスホラノ]ベンゼン(シクロオクタジエン)ロジウム(I) トリフルオロメタンスルホナート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a useful research compound. Its molecular formula is C27H40F3O3P2RhS- and its molecular weight is 666.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉水素化
この化合物は、2-メチレンスクシナミド酸の不斉水素化における配位子として使用されます . また、Rh触媒によるα-アミノメチルアクリレートの不斉水素化にも使用されます . 不斉水素化は、製薬業界におけるキラル分子の製造において重要なプロセスです。
有機反応における触媒
この化合物は、さまざまな有機反応において触媒として役立ちます . そのユニークな構造により、さまざまな変換を促進することができ、合成化学において汎用性の高いツールとなっています。
ロジウム(III)錯体の調製
それは、2(1H)-キノリン-4-オン誘導体を持つロジウム(III)錯体の調製に使用されます . これらの錯体は、in vitro および in vivo での抗腫瘍活性を評価されています , これは、がん研究と治療における潜在的な用途を示しています。
化学合成における研究開発
この化合物は、化学合成における研究開発に使用されています . そのユニークな特性は、新しい合成法の開発と新しい化学反応の探求において貴重なツールとなっています。
遷移金属錯体の配位子
それは、遷移金属錯体の配位子として使用されます . これらの錯体は、触媒、材料科学、医薬品化学においてよく使用されます。
製薬分野
この化合物は、研究目的でのみ販売されており、製薬分野で販売される製品の製造における使用権は含まれていません , 不斉水素化とロジウム(III)錯体の調製におけるその役割は、創薬と開発における潜在的な用途を示しています。
作用機序
Target of Action
This compound is a type of organometallic complex, which are often used as catalysts in various chemical reactions . The specific targets would depend on the reaction it is used in.
Mode of Action
The mode of action of this compound is likely related to its role as a catalyst in chemical reactions . As a rhodium complex, it may facilitate reactions by providing a suitable environment for the reaction to occur, lowering the activation energy, or stabilizing transition states . The exact mechanism would depend on the specific reaction it is used in.
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific reaction it is used in . As a catalyst, it could potentially be involved in a wide range of reactions and pathways.
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics would likely be quite different from typical organic compounds and would depend on factors such as its stability, solubility, and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific reaction it is used in . As a catalyst, it could potentially influence a wide range of molecular and cellular processes by facilitating specific chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its ability to act as a catalyst in chemical reactions .
特性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-MYDVBLLJSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450298 |
Source


|
| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187682-63-9 |
Source


|
| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
